
Rocaglaol
概要
説明
Rocaglaol is a cyclopenta[b]benzofuran derivative isolated primarily from Aglaia species. It exhibits potent anticancer activity by inducing apoptosis and G2/M-phase cell cycle arrest through mitochondrial pathways. Key mechanisms include downregulation of Cdc25C, dephosphorylation of Cdc2, and activation of caspases . This compound also inhibits NF-κB and AP-1 signaling, contributing to its anti-inflammatory and neuroprotective effects . Its cytotoxicity is exceptionally high, with ED50 values as low as 0.0007 µM in HT-29 colon cancer cells .
準備方法
Biomimetic Photocycloaddition of 3-Hydroxyflavones
The biomimetic [3+2] photocycloaddition of 3-hydroxyflavones represents a cornerstone in rocaglaol synthesis, inspired by biosynthetic pathways observed in Aglaia plants. This method leverages ultraviolet (UV) irradiation to initiate a stereoselective cycloaddition between a flavone derivative and a cinnamate ester, forming the characteristic cyclopenta[ b]benzofuran core .
Key Mechanistic Insights
-
Photoexcitation : UV light (λ = 300–350 nm) promotes the flavone to an excited state, facilitating intersystem crossing to a triplet state.
-
Cycloaddition : The triplet-state flavone reacts with a cinnamate ester via a suprafacial–antarafacial pathway, forming two new σ-bonds with high stereoselectivity .
-
Rearomatization : Acidic workup induces rearomatization of the benzofuran moiety, yielding the rocaglate skeleton.
Table 1: Representative Yields and Conditions for Photocycloaddition
Starting Material | Conditions | Yield (%) | Stereoselectivity (dr) | Reference |
---|---|---|---|---|
3-Hydroxyflavone + Methyl cinnamate | UV (350 nm), CH₃CN, 24 h | 65 | 9:1 | |
5-Methoxyflavone + Ethyl cinnamate | UV (310 nm), DCM, 48 h | 58 | 8:1 |
This method’s limitations include moderate yields due to competing side reactions and challenges in scaling UV-dependent processes. However, its biomimetic nature and ability to access natural product stereochemistry remain unparalleled .
Nazarov Cyclization Approaches
Nazarov cyclization has emerged as a powerful tool for constructing the cyclopentane ring of this compound. This electrocyclic reaction involves acid-catalyzed closure of divinyl ketones, forming a cyclopentenone intermediate that is subsequently functionalized .
Strategic Modifications
-
Substrate Design : Tosyl-enol derivatives ( e.g., 6a ) undergo retro-Nazarov reactions under basic conditions, generating oxyallyl cations that are trapped by nucleophiles to install critical substituents .
-
Stereochemical Control : Chiral auxiliaries or asymmetric catalysis enable enantioselective synthesis. For example, (−)-6a (>98% ee) retains configuration during NaH-mediated amidine trapping .
Table 2: Nazarov Cyclization Performance Metrics
Substrate | Acid Catalyst | Temperature (°C) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Divinyl ketone 5a | TfOH | −78 → rt | 72 | – | |
Tosyl-enol 6a | NaH | −78 → rt | 90 | >98 | |
Ketorocaglate 5a | H₂SO₄ | 0 → 25 | 68 | – |
This method’s versatility is evidenced by its compatibility with diverse nucleophiles (amines, amidines, alcohols), enabling rapid diversification of the rocaglate scaffold .
Stereodivergent Dual-Metal Catalyzed Asymmetric Allylation
A cutting-edge approach employs synergistic Pd/Ir catalysis to achieve stereodivergent synthesis of this compound. This strategy enables independent control of multiple stereocenters through tailored ligand–metal combinations .
Operational Highlights
-
Dual Catalysis : Pd(0) coordinates with phosphine ligands to mediate allylic alkylation, while Ir(I) with N,N′-dioxide ligands orchestrates asymmetric allylic amidation.
-
Stereodivergence : By varying ligand chirality ( e.g., L1 vs. L2), all four this compound stereoisomers are accessible from a common intermediate .
Table 3: Stereochemical Outcomes with Dual Catalysis
Ligand Pair (Pd/Ir) | Configuration (C1, C2) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
( R)-BINAP / ( S,S)-L2 | ( R, R) | 85 | 99 | |
( S)-BINAP / ( R,R)-L2 | ( S, S) | 82 | 98 |
This method’s precision in stereochemical control and high enantiomeric excess (ee >98%) make it indispensable for structure–activity relationship (SAR) studies .
Intercepted Retro-Nazarov Reaction with Amidino Trapping
The intercepted retro-Nazarov reaction leverages oxyallyl cation intermediates for functionalization, offering a route to amidino-rocaglate derivatives with enhanced solubility and bioactivity .
Mechanistic Workflow
-
Deprotonation : NaH deprotonates tertiary alcohol 6a , forming alkoxide 11 .
-
Tosyl Migration : Intramolecular tosyl transfer yields enolate 12 , which ionizes to oxyallyl cation 13 .
-
Nucleophilic Trapping : Amidines or amines attack 13 , affording amidino- or amino-rocaglates ( e.g., 9a , 15h ) .
Table 4: Scope of Nucleophiles in Intercepted Retro-Nazarov
Nucleophile | Product | Yield (%) | Application | Reference |
---|---|---|---|---|
Benzamidine | 9a | 83 | Protein synthesis inhibition | |
Benzylamine | 15h | 90 | In vivo antitumor | |
Acetamidine | 9z | 92 | Solubility enhancement |
This method’s robustness is demonstrated by its tolerance for hygroscopic reagents and scalability to multigram quantities .
化学反応の分析
Types of Reactions: Rocaglaol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
科学的研究の応用
Chemical Properties and Mechanisms of Action
Rocaglaol is classified as a flavagline, a type of compound known for its cytotoxic properties. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that this compound can inhibit critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in cancer progression.
This compound has been extensively studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, including prostate cancer (LNCaP cells) and chronic myeloid leukemia (K562 cells). The compound induces apoptosis and cell cycle arrest, primarily at the G1 and G2/M phases.
Case Study: Cytotoxic Effects on Cancer Cells
- Study Reference : this compound Induces Apoptosis and Cell Cycle Arrest in LNCaP Cells .
- Findings :
- IC value for LNCaP cells: 0.19 ± 0.01 μM.
- Mechanism: Induction of G1 cell cycle arrest and apoptosis.
Table 2: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC (μM) | Mechanism |
---|---|---|---|
This compound | LNCaP | 0.19 ± 0.01 | G1 arrest, apoptosis |
MQ-16 (derivative) | K562 | 5.0 | Apoptosis |
Synthetic analogue | HEL | 0.5 | G1 arrest |
Anti-Inflammatory Applications
In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. A synthetic derivative of this compound has been shown to inhibit inflammatory responses in human cells, making it a potential candidate for treating inflammatory diseases.
Case Study: Anti-Inflammatory Effects
- Study Reference : Synthetic Derivative Displays Potent Anti-Inflammatory Properties .
- Findings :
- The derivative inhibited pro-inflammatory cytokine production.
- Mechanism: Suppression of NF-kB signaling pathway.
Synthesis and Derivative Development
The synthesis of this compound derivatives has been a focus of research to enhance its bioactivity and solubility. For instance, water-soluble derivatives have been developed to improve therapeutic efficacy.
Table 3: Synthesis of this compound Derivatives
Derivative | Synthesis Method | Biological Activity |
---|---|---|
Water-soluble this compound | Chemical modification | IC: 0.19 μM on HEL cells |
MQ-16 | Acetylation | Induces apoptosis in K562 cells |
作用機序
Rocaglaol exerts its effects primarily by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. This inhibition disrupts the initiation of protein synthesis, leading to reduced proliferation of cancer cells. Additionally, this compound binds to prohibitins, which are involved in regulating key signaling pathways related to cell survival and metabolism .
類似化合物との比較
Comparison with Structural Analogues
Cytotoxicity and Substituent Effects
Rocaglaol derivatives vary significantly in potency based on substitutions (Table 1):
Key Findings :
- C-8b Hydroxyl : Essential for cytotoxicity. Methylation at C-8b (e.g., 8b-O-methylthis compound) abolishes activity .
- Aryl Substituents : Bromination enhances potency, while methoxy groups reduce it .
- Cell-Type Specificity : Dehydroaglaiastatin outperforms this compound in HepG2 cells but is less active in HT-29 .
Mechanistic Divergence
- Fli-1 Inhibition : this compound and 4′-demethoxy-3′,4′-methylenedioxythis compound suppress Fli-1 transcription factor activity, altering expression of apoptosis genes (e.g., BCL2, survivin) .
- Stereochemistry : Endo stereoisomers (e.g., this compound) are bioactive, while exo isomers (e.g., exo-RHT) show negligible activity .
生物活性
Rocaglaol, a member of the flavagline family derived from the genus Aglaia, exhibits significant biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications based on diverse research findings.
This compound possesses a unique cyclopenta[b]benzofuran structure that is crucial for its biological activity. The compound primarily functions by inhibiting cap-dependent protein synthesis, specifically targeting the eukaryotic initiation factor 4A (eIF4A). This inhibition disrupts the recruitment of ribosomes to mRNA, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the this compound structure can enhance its cytotoxicity. For instance, derivatives with specific functional groups at C-3′ or C-8b have shown improved efficacy against various cancer cell lines. The presence of a hydroxyl group at C-8b is particularly critical for maintaining biological activity .
Biological Activity and Efficacy
This compound has been extensively studied for its anticancer properties. Below are key findings from various studies:
Case Studies
- Induction of Apoptosis in LNCaP Cells :
- Effects on K562 Cells :
- Comparative Studies on Stereoisomers :
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Rocaglaol’s anti-proliferative effects in cancer cells?
this compound induces G2/M cell cycle arrest by downregulating key regulatory proteins (e.g., Cdc25C, cyclin B1) and promotes apoptosis via mitochondrial pathways involving caspase-9 activation. Methodologically, researchers should:
- Use flow cytometry to analyze cell cycle distribution (e.g., propidium iodide staining).
- Perform Western blotting to quantify expression of G2/M checkpoint proteins (e.g., Cdc2, Cdc25C) .
- Validate apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays .
Q. How does this compound’s cytotoxicity compare to conventional chemotherapeutics like doxorubicin?
this compound exhibits superior selectivity in cancer cells (e.g., HepG2) compared to normal cells (e.g., L02 hepatic cells). Researchers should:
- Conduct MTT/viability assays across multiple cell lines.
- Compare IC50 values with standard drugs using dose-response curves.
- Assess selectivity via CFDA-SE assays to track proliferation in mixed cell populations .
Q. What synthetic routes are commonly used to produce this compound and its analogues?
Key methods include:
- Dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one for stereocontrol .
- Photoinduced [3+2] cycloaddition of 3-hydroxyflavones with cinnamate derivatives to form the cyclopenta[b]benzofuran core .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its potency and selectivity?
- Replace the C-8b hydroxyl group with fluorine to improve cytotoxicity (e.g., fluorinated derivatives show IC50 <1 nM in KB cells).
- Avoid methoxy substitutions on aryl rings, which abrogate activity (e.g., compound 204 in ).
- Use HPLC-guided fractionation and X-ray crystallography to validate structural analogs .
Q. Why do discrepancies exist in this compound’s efficacy across cancer cell lines (e.g., HK1 vs. LNCaP)?
Contradictions arise from cell-type-specific signaling pathways. To address this:
- Perform RNA-seq/proteomic profiling to identify differential expression of targets (e.g., ERK/JNK vs. survivin).
- Compare drug responses in isogenic cell lines with CRISPR-edited pathways (e.g., c-Raf-MEK-ERK) .
- Validate findings using patient-derived xenograft (PDX) models .
Q. What strategies resolve challenges in enantioselective synthesis of this compound?
- Employ chiral Brønsted acids (e.g., TADDOL derivatives) during photocycloaddition to achieve >86% enantiomeric excess .
- Optimize reaction conditions (e.g., solvent polarity, light intensity) to suppress racemization .
Q. How does this compound modulate NF-κB signaling, and what are the implications for combination therapies?
this compound inhibits NF-κB (p65) with ED50 = 0.005 µM in HT-29 cells. Researchers should:
- Use luciferase reporter assays to quantify NF-κB activity.
- Test synergism with TNF-α inhibitors or proteasome blockers (e.g., bortezomib) via Chou-Talalay combination index .
Q. Methodological Guidance for Data Contradictions
Q. How should researchers validate conflicting results on this compound’s role in apoptosis vs. cell cycle arrest?
- Combine time-lapse microscopy with single-cell analysis to track fate decisions.
- Use pharmacological inhibitors (e.g., U0126 for ERK) to dissect pathway contributions .
- Replicate experiments in 3D spheroid models to mimic tumor microenvironments .
Q. What analytical techniques are critical for characterizing this compound’s metabolites and degradation products?
特性
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。